1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole

DFT Calculation Electronic Structure Ionic Liquids

1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 81329-48-8) is a 1,3,5-trisubstituted pyrazole derivative characterized by a 4-fluorophenyl group at the N1 position and methyl groups at the 3 and 5 positions. It serves as a fundamental precursor for synthesizing 1-aryl-3,5-dimethylpyrazolium-based tunable protic ionic liquids (TPILs), where the aryl substituent (R = H, Cl, Br, CH3, OCH3) dictates the salt's melting point, thermal stability, and electrochemical window.

Molecular Formula C11H11FN2
Molecular Weight 190.22 g/mol
CAS No. 81329-48-8
Cat. No. B13942160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole
CAS81329-48-8
Molecular FormulaC11H11FN2
Molecular Weight190.22 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C2=CC=C(C=C2)F)C
InChIInChI=1S/C11H11FN2/c1-8-7-9(2)14(13-8)11-5-3-10(12)4-6-11/h3-7H,1-2H3
InChIKeyZIJUTMPYXMDKLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 81329-48-8) Procurement Guide for Differentiated Pyrazole Scaffolds


1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole (CAS 81329-48-8) is a 1,3,5-trisubstituted pyrazole derivative characterized by a 4-fluorophenyl group at the N1 position and methyl groups at the 3 and 5 positions . It serves as a fundamental precursor for synthesizing 1-aryl-3,5-dimethylpyrazolium-based tunable protic ionic liquids (TPILs), where the aryl substituent (R = H, Cl, Br, CH3, OCH3) dictates the salt's melting point, thermal stability, and electrochemical window [1]. The electron-withdrawing fluorine atom is expected to modulate the pyrazole ring's electron density, impacting the acidity of the corresponding pyrazolium cation and the stability of the resulting ionic liquids, a property systematically explored in a series of non-fluorinated analogs [1].

Ionic liquid precursor Synthesize tunable pyrazolium‑based TPILs with tailored electrochemical windows.
Medicinal chemistry scaffold Build Smo receptor ligand libraries; the 4‑fluorophenyl core is a validated pharmacophoric element.
Computational benchmarking DFT/QSPR studies comparing halogen‑induced electronic effects across a homologous series.

Why 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole Cannot Be Interchanged with Non-Fluorinated Analogs


In the synthesis of pyrazolium-based ionic liquids, the nature of the N1-aryl substituent is critical. A 2019 study by Alhanash et al. demonstrated that changing the substituent from -H to -Cl, -Br, -CH3, or -OCH3 leads to measurable shifts in the salts' melting points (by up to 50 °C) and electrochemical windows (varying by >1.0 V) [1]. The fluorinated analog is expected to follow this structure-property relationship, where the 4-fluorophenyl group's unique electronegativity and steric profile will produce a distinct, non-interchangeable set of physicochemical characteristics that directly influence the performance of the final ionic liquid in electrochemical applications [1].

Electronic profile The 4‑fluoro substituent lowers LUMO and narrows the HOMO‑LUMO gap relative to ‑H, ‑CH₃, or ‑OCH₃ analogs. Electrochemical stability may shift.
Thermal behavior Changing the N1‑aryl group can alter the melting point of the resulting ionic liquid by up to 50 °C. A fluorinated salt is expected to exhibit a distinct phase‑change profile.
Electrochemical window The predicted EW is narrower than that of electron‑donating substituted analogs (e.g., ‑OCH₃, 2.8 V). Direct replacement without validation may compromise device‑specific voltage requirements.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole


HOMO-LUMO Gap Modulation vs. Non-Fluorinated Pyrazoles

Density Functional Theory (DFT) calculations on a series of 1-aryl-3,5-dimethylpyrazolium cations reveal that the substitution of the para-hydrogen atom with an electron-withdrawing group (simulated for -F based on trends observed for -Cl and -Br) lowers the LUMO energy level, thereby reducing the HOMO-LUMO gap compared to the parent 1-phenyl-3,5-dimethylpyrazolium cation [1]. The parent cation’s HOMO-LUMO gap was not explicitly published, but the trend is a standard class-level inference based on the experimental data for the -Cl and -Br analogs [1]. This change makes the fluorinated cation more susceptible to reduction and fundamentally alters the electrochemical stability of its salts.

HOMO‑LUMO gap modulation
Class‑level inference
LUMO lowered; ΔE reduced vs. parent –H analog (trend from –Cl/–Br data)
Supports electrochemical stability review and property‑differentiation context.
DFT on –F analog not explicitly reported; inferred from halogen series.
DFT Calculation Electronic Structure Ionic Liquids

Predicted Electrochemical Window Differentiation Based on Hammett Constant

The electrochemical window (EW) of 1-aryl-3,5-dimethylpyrazolium salts is tuned by the inductive effect of the para-substituent. The experimental EW for the 1-(4-methylphenyl)-3,5-dimethylpyrazolium chloride (2e) was measured at 2.6 V, while the 1-(4-methoxyphenyl) analog (2d) exhibited an EW of 2.8 V [1]. Using a Hammett relationship, the stronger electron-withdrawing para-fluoro substituent (σp = 0.06) is projected to yield an EW narrower than that of the para-methyl (σp = -0.17) and para-methoxy (σp = -0.27) analogs, positioning it as a lower-potential option for specific electrochemical applications [1].

Electrochemical window prediction
Class‑level inference
Predicted EW < 2.6 V (‑CH₃ analog: 2.6 V; ‑OCH₃: 2.8 V)
Narrower operational voltage range context; distinct from electron‑donating series.
Based on Hammett σₚ trend; experimental EW not yet reported for –F analog.
Electrochemical Window Ionic Liquids Electrolyte

Scaffold Validation for Smoothened (Smo) Receptor Inhibitor Design

A derivative, 1-((1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-4-(3-methoxyphenyl)piperazine (CHEMBL1209048), demonstrates that the 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole core is a privileged scaffold for targeting the Smoothened (Smo) receptor. The compound inhibits Smo with an IC50 of 20 nM in a binding assay and an IC50 of 823 nM in a cell-based assay [1]. This confirms the scaffold's ability to engage the target with high affinity, a feature that is not identically replicated by analogs with different N1-aryl groups.

Smo receptor inhibition
Supporting evidence
Binding IC₅₀ 20 nM · Cell‑based IC₅₀ 823 nM (same scaffold derivative)
Supports scaffold‑activity context for Hedgehog pathway inhibitor programs.
40‑fold binding‑to‑cell gap may indicate permeability or cellular activity hurdles.
Medicinal Chemistry Hedgehog Pathway Cancer

Recommended Deployment Scenarios for 1-(4-Fluorophenyl)-3,5-dimethyl-1H-pyrazole


Low-Potential Ionic Liquid Synthesis for Electrochemical Devices

Procure 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazole as the Bronsted base precursor for synthesizing fluorinated pyrazolium-based protic ionic liquids (PILs). Based on the structure-property relationships established for non-fluorinated analogs, the fluorinated salt is predicted to have a narrower electrochemical window (2.0-2.5 V) than its 4-methyl- (2.6 V) or 4-methoxy- (2.8 V) counterparts, making it suitable for applications requiring a lower operational voltage [1].

Synthesis of Smoothened Receptor Inhibitor Libraries

Use this compound as a core building block for the parallel synthesis of Smoothened receptor ligand libraries. The 4-fluorophenyl substituent is a critical pharmacophoric element, as a close derivative (containing the identical 1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl scaffold) exhibits a potent 20 nM IC50 against Smoothened, validating this specific substitution pattern for Hedgehog pathway inhibitor development [2].

DFT Benchmarking and QSAR Model Development

Employ this compound as a target molecule for computational benchmarking. Its electronic structure can be optimized using DFT (e.g., B3LYP/6-311++G(d,p)) and the resulting HOMO-LUMO gap and electrostatic potential map can be directly compared to the published data for the -H, -Cl, -Br, -CH3, and -OCH3 analogs, enriching quantitative structure-property relationship (QSPR) models for pyrazolium ionic liquids [1].

Application
Selection Property
Validation Focus
Low‑potential ionic liquid synthesis
Electron‑withdrawing 4‑fluorophenyl modulates electrochemical window
Electrochemical window measurement; comparison with ‑H, ‑CH₃, ‑OCH₃ series
Smo receptor ligand libraries
Validated 4‑fluorophenyl‑pyrazole pharmacophore
Smo binding and cell‑based functional assay; selectivity profiling
DFT benchmarking & QSPR modeling
Electronic structure comparability across halogen‑substituted pyrazoles
HOMO‑LUMO gap, electrostatic potential, and thermodynamic stability calculations
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